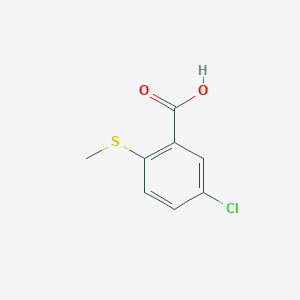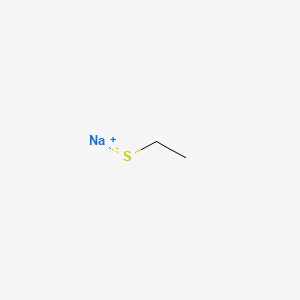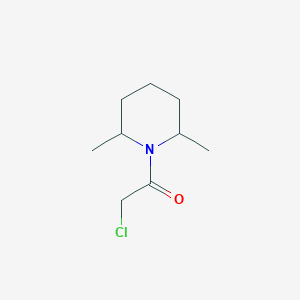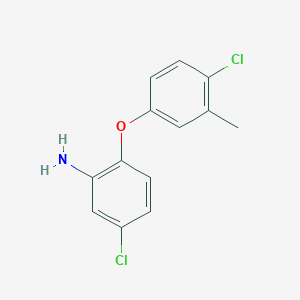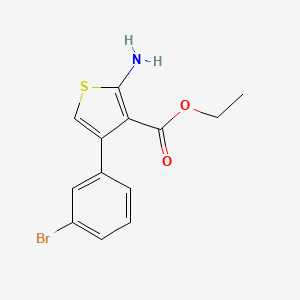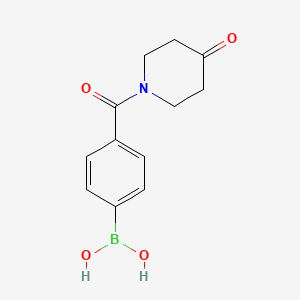
4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H14BNO4 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Assemblies and Hydrogen Bonding
Research on boronic acids, including those structurally related to 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid, has demonstrated their role in the design and synthesis of supramolecular assemblies. These assemblies are formed through O–H⋯N hydrogen bonds between hetero N-atoms and the boronic acid group, showcasing the potential of boronic acids in the construction of complex molecular structures and their interactions (Pedireddi & Seethalekshmi, 2004).
Catalyst in Chemical Reactions
Boronic acids serve as catalysts in chemical reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown high effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines. The presence of an ortho-substituent on the boronic acid is crucial, as it prevents the coordination of amines to the boron atom, thereby accelerating the amidation process. This highlights the potential of boronic acids in peptide synthesis and other chemical transformations (Wang, Lu, & Ishihara, 2018).
Optical Modulation and Saccharide Recognition
Phenylboronic acids have been used for optical modulation and saccharide recognition by grafting them onto polyethylene glycol-wrapped single-walled carbon nanotubes. This application demonstrates the ability of boronic acid-functionalized materials to quench near-infrared fluorescence in response to saccharide binding, offering a pathway for the development of sensitive biosensors and novel materials for biomedical research (Mu et al., 2012).
Glucose and pH-Responsive Materials
The development of intelligent bio-hydrogels that respond to glucose and pH changes has been facilitated by the incorporation of phenylboronic acid groups. These novel cellulose/phenylboronic acid composite hydrogels, prepared via electron beam irradiation, demonstrate significant potential for applications in drug delivery systems, especially for the controlled release of insulin in response to fluctuating glucose levels (Peng et al., 2018).
Pharmaceutical and Chemical Engineering Applications
Phenylboronic acid and its derivatives, closely related to this compound, have found extensive use in pharmaceutical and chemical engineering. Their ability to form reversible complexes with polyol compounds has been exploited for the recognition, separation, and detection of saccharides, glycolipids, glycoproteins, and nucleotides. These properties underscore the versatility of boronic acids in developing self-regulated insulin delivery systems, tissue engineering, and sensor technologies (Liang-yin, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
特性
IUPAC Name |
[4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4,17-18H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAPQNNEMPKYKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(=O)CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394920 |
Source


|
| Record name | 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-23-9 |
Source


|
| Record name | B-[4-[(4-Oxo-1-piperidinyl)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)
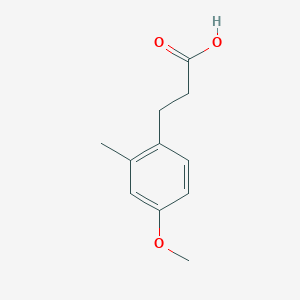

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)


